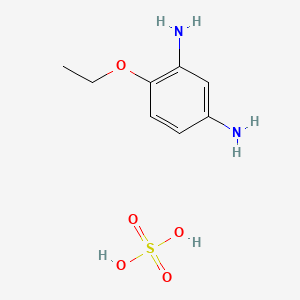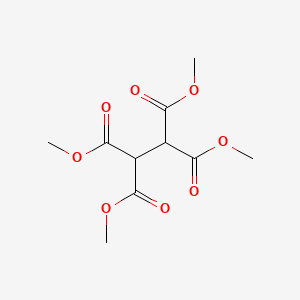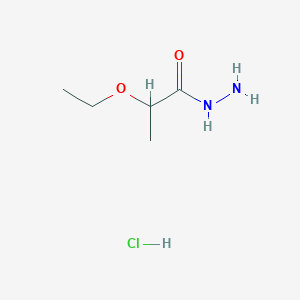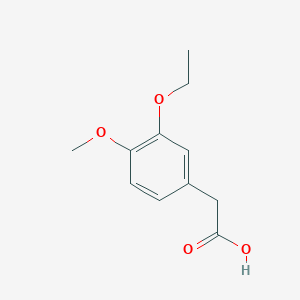
(3-Ethoxy-4-methoxyphenyl)acetic acid
描述
(3-Ethoxy-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H14O4. It is a derivative of phenylacetic acid, characterized by the presence of ethoxy and methoxy groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
It’s known that carboxylic acids, such as this compound, can donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic .
Mode of Action
The compound’s interaction with its targets involves the donation of hydrogen ions, a characteristic behavior of carboxylic acids . This reaction, known as “neutralization”, is accompanied by the evolution of substantial amounts of heat .
Biochemical Pathways
It’s worth noting that the compound might be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s known that carboxylic acids, such as this compound, can be absorbed and distributed in the body, metabolized (often through reactions with bases), and eventually excreted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Ethoxy-4-methoxyphenyl)acetic acid. For instance, the compound is chemically stable under standard ambient conditions (room temperature) . Decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (co) and carbon dioxide (co2) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-methoxyphenyl)acetic acid typically involves the esterification of 4-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of mesoporous sulfated zirconia as a catalyst for the esterification process, which offers higher yields and faster reaction times .
化学反应分析
Types of Reactions
(3-Ethoxy-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-methoxybenzoic acid.
Reduction: Formation of 3-ethoxy-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the substituents used.
科学研究应用
(3-Ethoxy-4-methoxyphenyl)acetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
相似化合物的比较
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure but lacks the ethoxy group.
2-Methoxyphenylacetic acid: Similar structure but with the methoxy group in a different position.
3,4-Dimethoxyphenylacetic acid: Contains two methoxy groups instead of one methoxy and one ethoxy group.
Uniqueness
(3-Ethoxy-4-methoxyphenyl)acetic acid is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering different reactivity patterns compared to its analogs .
属性
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-15-10-6-8(7-11(12)13)4-5-9(10)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQFGVWUKMDAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


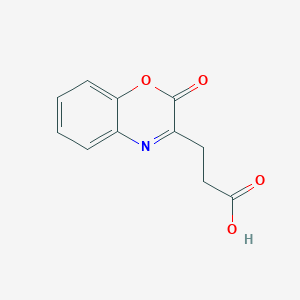
![9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B3021103.png)
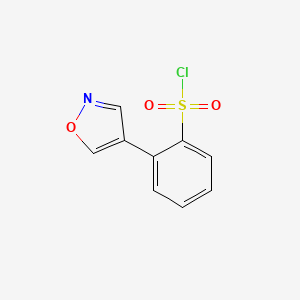
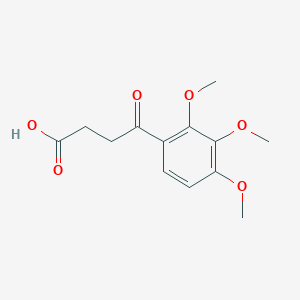
![9-Oxabicyclo[6.1.0]non-4-ene](/img/structure/B3021108.png)

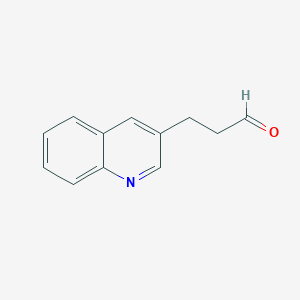
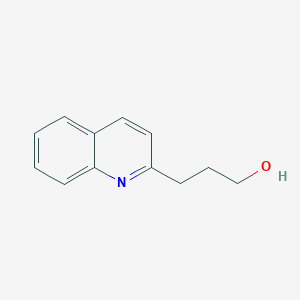
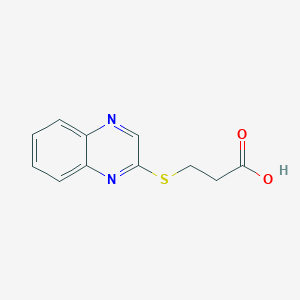
![4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B3021115.png)
![tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3021116.png)
